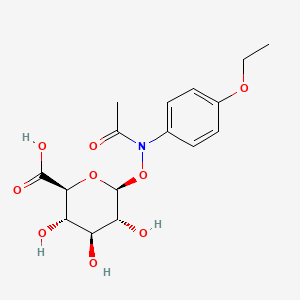

N-Hydroxyphenacetin glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

69783-19-3 |

|---|---|

Molecular Formula |

C16H21NO9 |

Molecular Weight |

371.34 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(N-acetyl-4-ethoxyanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H21NO9/c1-3-24-10-6-4-9(5-7-10)17(8(2)18)26-16-13(21)11(19)12(20)14(25-16)15(22)23/h4-7,11-14,16,19-21H,3H2,1-2H3,(H,22,23)/t11-,12-,13+,14-,16-/m0/s1 |

InChI Key |

CGQCCRQISHOSGC-HAFSJTIUSA-N |

SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonyms |

N-hydroxyphenacetin glucuronide phenacetin N-O-glucuronide |

Origin of Product |

United States |

Enzymatic Biotransformation and Formation Pathways

Glucuronidation of N-Hydroxyphenacetin

Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of various lipophilic xenobiotics and endobiotics by converting them into more water-soluble compounds. nih.govnih.gov This process involves the covalent linkage of glucuronic acid to a substrate, making the resulting glucuronide conjugate more readily excretable from the body through urine or feces. wikipedia.org In the context of N-hydroxyphenacetin, a reactive intermediate, glucuronidation serves as a critical detoxification step. nih.gov Studies using isolated rat hepatocytes have shown that N-hydroxyphenacetin is rapidly metabolized into its conjugates. nih.gov

The enzymatic reaction of glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and other tissues, including the intestine, kidneys, and brain. nih.govwikipedia.org UGTs facilitate the transfer of the glucuronic acid moiety from the high-energy co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to an acceptor functional group on the substrate molecule. nih.govwikipedia.org The result is the formation of a β-D-glucuronide product. nih.gov

The human UGT superfamily is divided into families and subfamilies, with the UGT1A and UGT2B subfamilies being the most important for drug and xenobiotic metabolism. nih.govnih.gov These isoforms exhibit distinct but often overlapping substrate specificities. While the specific UGT isoform responsible for N-hydroxyphenacetin glucuronidation is not definitively identified in the provided research, the glucuronidation of nitrogen-containing compounds (N-glucuronidation) is a known function of several UGTs. UGT1A4 has historically been considered a key enzyme in N-glucuronidation, but other isoforms, including UGT1A1, UGT1A3, UGT1A9, and members of the UGT2B family like UGT2B7 and UGT2B10, are also known to play significant roles. helsinki.firesearchgate.net

Table 1: Key UGT Isoforms in Xenobiotic Glucuronidation

| UGT Family | Isoform | Primary Location(s) | Common Substrate Types |

|---|---|---|---|

| UGT1A | UGT1A1 | Liver, Intestine | Bilirubin, estrogens, simple phenols |

| UGT1A3 | Liver, Intestine | Bile acids, hormones | |

| UGT1A4 | Liver | Tertiary amines, aromatic N-heterocycles | |

| UGT1A6 | Liver, Intestine | Small planar phenols | |

| UGT1A9 | Liver, Kidney | Propofol, non-steroidal anti-inflammatory drugs (NSAIDs) | |

| UGT2B | UGT2B7 | Liver, Kidney, Intestine | Opioids (e.g., morphine), NSAIDs, efavirenz |

| UGT2B10 | Liver | Nicotine, amines |

In vitro studies provide insight into the rate and efficiency of metabolic reactions. Experiments with N-hydroxyphenacetin as a substrate in isolated rat hepatocyte suspensions demonstrated that it disappears very rapidly, indicating efficient and swift metabolism. nih.gov The metabolic pathways involved, including conjugation, were found to be saturable; as the concentration of the substrate increased, the percentage being metabolized decreased. nih.gov This suggests that the UGT enzymes responsible for glucuronidation have a finite capacity and can become saturated at higher substrate concentrations. The reaction follows a compulsory ordered bi-bi mechanism, where the enzyme forms a ternary complex with the UGT enzyme, the co-factor UDPGA, and the substrate before the final conjugate is formed. nih.gov

The rapid metabolism of N-hydroxyphenacetin observed in cellular systems suggests that it is a high-affinity substrate for the conjugating enzymes, including UGTs. nih.gov The chemical structure of N-hydroxyphenacetin, containing a nucleophilic hydroxylamine (B1172632) group, makes it a suitable substrate for glucuronidation. UGT enzymes catalyze conjugation at electron-rich heteroatoms such as oxygen, nitrogen, or sulfur. xenotech.com The N-hydroxy group provides a reactive site for the enzymatic transfer of glucuronic acid.

The process of glucuronidation is critically dependent on the availability of the co-substrate, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). xenotech.com This molecule is the donor of the glucuronic acid moiety that is attached to the substrate. The reaction rate is therefore influenced by the intracellular concentration of UDPGA. Furthermore, the glucuronidation reaction produces uridine diphosphate (UDP) as a co-product. UDP can act as a competitive inhibitor for the binding of UDPGA to the UGT enzyme, potentially slowing the reaction rate. xenotech.com The activity of UGTs can also be modulated by inhibitors. For example, fluconazole (B54011) is a known inhibitor of UGT2B7 and can potently inhibit the formation of glucuronides for substrates of this enzyme. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation

Precursor Metabolic Pathways Leading to N-Hydroxyphenacetin

N-hydroxyphenacetin is not an administered drug but rather a metabolic intermediate formed from the parent compound, phenacetin (B1679774). nih.govutas.edu.au The formation of N-hydroxyphenacetin is a key step in the bioactivation of phenacetin and represents a Phase I metabolic reaction.

This transformation occurs primarily in the liver and is catalyzed by the cytochrome P450 (CYP450) mixed-function oxidase system. nih.govpharmaxchange.info Specifically, phenacetin undergoes N-hydroxylation, an oxidative reaction that introduces a hydroxyl group onto the nitrogen atom of the acetamido group. nih.govpharmaxchange.info While several CYP enzymes exist, CYP1A2 has been identified as playing an important role in the metabolism of phenacetin. researchgate.net

Theoretical studies propose that the CYP450-mediated activation of phenacetin to N-hydroxyphenacetin involves a mechanism with radical intermediates. nih.gov This pathway is proposed to begin with the abstraction of an electron and a proton from the nitrogen atom in the acetylamino side chain of phenacetin. nih.gov The resulting nitrogen radical can then undergo a recombination reaction with a hydroxyl radical to form the N-hydroxy-phenacetin metabolite. nih.gov Although N-hydroxylation is a minor pathway of phenacetin metabolism, with only about 0.023% of an oral dose recovered as N-hydroxyphenacetin in rat urine, this value is likely an underestimation due to the high reactivity and rapid subsequent metabolism of the N-hydroxylated intermediate. nih.govutas.edu.au

Table 2: Summary of Formation and Biotransformation

| Process | Precursor/Substrate | Key Enzyme System | Product | Metabolic Phase |

|---|---|---|---|---|

| Formation | Phenacetin | Cytochrome P450 (e.g., CYP1A2) | N-Hydroxyphenacetin | Phase I (Oxidation) |

| Biotransformation | N-Hydroxyphenacetin | UDP-Glucuronosyltransferases (UGTs) | N-Hydroxyphenacetin glucuronide | Phase II (Conjugation) |

Cytochrome P450-Mediated N-Hydroxylation of Phenacetin

The conversion of phenacetin to N-hydroxyphenacetin is a classic Phase I metabolic reaction. This oxidative process introduces a hydroxyl group onto the nitrogen atom of the acetamido group of phenacetin.

Role of Cytochrome P450 Isoforms Research has identified the Cytochrome P450 (CYP) superfamily of enzymes as the catalysts for this reaction. Specifically, CYP1A2 is the primary enzyme responsible for the N-hydroxylation of phenacetin. nih.govresearchgate.net While other isoforms like CYP1A1 can also metabolize phenacetin, studies have shown that CYP1A2 exhibits a significantly higher catalytic efficiency for this substrate, approximately 18-fold greater than that of CYP1A1. nih.gov The reaction is dependent on oxygen and NADPH and is characteristic of a P450-dependent mixed-function oxidase system. nih.gov Although O-deethylation of phenacetin to form acetaminophen (B1664979) is the major metabolic pathway, N-hydroxylation represents a crucial alternative route. nih.gov

The proposed mechanism suggests that the reaction proceeds through the abstraction of an electron and a proton from the nitrogen atom in the acetylamino side chain of phenacetin. nih.gov This creates a radical intermediate that then recombines with a hydroxyl radical to yield the N-hydroxyphenacetin metabolite. nih.gov Studies in rats have confirmed that N-hydroxyphenacetin is a urinary metabolite of phenacetin, providing in vivo evidence for this biotransformation pathway. nih.gov

Table 1: Key Enzymes in the N-Hydroxylation of Phenacetin

| Enzyme Family | Primary Isoform | Reaction Type | Function |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2 | Oxidation (N-hydroxylation) | Catalyzes the conversion of Phenacetin to N-hydroxyphenacetin. nih.gov |

| Cytochrome P450 (CYP) | CYP1A1 | Oxidation (N-hydroxylation) | Metabolizes phenacetin, but with significantly lower efficiency than CYP1A2. nih.gov |

Interplay of Phase I and Phase II Metabolism in this compound Formation

The formation of this compound is a prime example of the sequential nature of drug metabolism, where a Phase I reaction is followed by a Phase II conjugation. fiveable.melongdom.org The N-hydroxyphenacetin formed by CYP1A2 activity serves as an intermediate substrate for Phase II enzymes. nih.govnih.gov

The Glucuronidation Pathway Glucuronidation is a major Phase II metabolic pathway that attaches a hydrophilic molecule, glucuronic acid, to a substrate. wikipedia.org This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.orgnih.gov In this specific pathway, UGTs catalyze the transfer of the glucuronic acid moiety from the high-energy cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of N-hydroxyphenacetin. wikipedia.org

The resulting product is this compound, also referred to as phenacetin N-O glucuronide. nih.gov This conjugation reaction drastically increases the water solubility of the metabolite, which facilitates its elimination from the body via urine or bile. wikipedia.org The formation of this glucuronide conjugate from N-hydroxyphenacetin has been demonstrated in various studies. nih.govnih.gov While specific UGT isoforms involved in N-hydroxyphenacetin conjugation are not as extensively detailed as the CYP involvement, enzymes like UGT1A4 are known to be key in N-glucuronidation reactions. hyphadiscovery.comhyphadiscovery.com

Table 2: Sequential Metabolic Pathway to this compound

| Metabolic Phase | Substrate | Primary Enzyme | Product |

|---|---|---|---|

| Phase I | Phenacetin | CYP1A2 | N-hydroxyphenacetin |

| Phase II | N-hydroxyphenacetin | UDP-glucuronosyltransferase (UGT) | This compound |

Laboratory Synthesis and Derivatization Strategies

Chemical Synthesis Routes for N-Hydroxyphenacetin Glucuronide

The chemical synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired product. The primary challenge lies in the selective attachment of the glucuronic acid moiety to the N-hydroxy group of N-hydroxyphenacetin.

A common and historically significant method for forming the glycosidic bond in glucuronide synthesis is the Koenigs-Knorr reaction . wikipedia.orgresearchgate.net This reaction typically involves the coupling of a glycosyl halide (the glucuronic acid derivative) with an alcohol (in this case, the hydroxyl group of N-hydroxyphenacetin) in the presence of a promoter, often a heavy metal salt like silver carbonate or mercuric cyanide. wikipedia.orgresearchgate.netcolab.ws The reaction proceeds through a substitution mechanism where the halide is displaced by the alcohol, forming the desired glucuronide. wikipedia.org

Protecting Group Strategies and Reaction Conditions

To ensure the regioselective formation of this compound, it is crucial to employ protecting groups. These are chemical moieties that temporarily block reactive functional groups on both the N-hydroxyphenacetin and the glucuronic acid donor, preventing unwanted side reactions.

For the glucuronic acid donor, the hydroxyl groups are typically protected as esters (e.g., acetyl or benzoyl) and the carboxylic acid as a methyl ester. researchgate.netnih.gov The choice of protecting groups is critical as it can influence the stereochemical outcome of the glycosylation reaction. wikipedia.org For instance, an acetyl group at the C2 position of the glucuronyl donor can provide "anchimeric assistance," leading to the formation of a 1,2-trans glycosidic linkage, which is the desired stereochemistry for many biologically relevant glucuronides. wikipedia.org

The reaction conditions for the Koenigs-Knorr glycosylation must be carefully optimized. This includes the choice of solvent, which is often a non-polar solvent, and the use of desiccants to remove water generated during the reaction. colab.ws More recent modifications to the Koenigs-Knorr reaction have explored the use of different promoters and catalysts, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to accelerate the reaction and improve yields under milder, more neutral conditions. nih.govresearchgate.net

The deprotection step, which removes the protecting groups after the glycosidic bond is formed, is equally important. The conditions for deprotection must be chosen carefully to avoid cleavage of the newly formed and often sensitive N-O-glucuronide bond. hyphadiscovery.com For instance, late-stage chemical glucuronidation procedures often rely on mild deprotection conditions to preserve the integrity of the final product. hyphadiscovery.com

Table 1: Protecting Groups in Glucuronide Synthesis

| Functional Group to Protect | Common Protecting Groups | Deprotection Conditions |

| Hydroxyl Groups (Sugar) | Acetyl (Ac), Benzoyl (Bz) | Basic hydrolysis (e.g., sodium methoxide) |

| Carboxylic Acid (Sugar) | Methyl Ester (Me) | Saponification (e.g., sodium hydroxide) |

| Hydroxyl Groups (Aglycone) | Benzyl (Bn) | Hydrogenolysis (e.g., H2, Pd/C) |

Regioselective Glucuronidation Approaches

Achieving regioselectivity, the specific attachment of the glucuronic acid to the N-hydroxy group, is paramount. In the context of N-hydroxyphenacetin, other potential sites for glucuronidation exist, such as the phenolic hydroxyl group that can be formed through metabolic de-ethylation.

The inherent reactivity of the different hydroxyl groups on the aglycone can influence regioselectivity. However, to ensure the desired outcome, a common strategy involves the protection of all other reactive sites on the N-hydroxyphenacetin molecule, leaving only the N-hydroxy group available for reaction with the activated glucuronic acid donor.

Alternatively, enzymatic approaches using specific UDP-glucuronosyltransferases (UGTs) can offer high regioselectivity. hyphadiscovery.com While this article focuses on chemical synthesis, it is worth noting that enzymes like UGT1A4 and UGT2B10 are known to be involved in N-glucuronidation reactions in humans. hyphadiscovery.com

Synthesis of Isotope-Labeled this compound for Research

Isotope-labeled analogues of this compound are invaluable tools in metabolic and mechanistic studies. The incorporation of stable or radioactive isotopes allows for the tracing of the molecule through biological systems and the elucidation of its metabolic fate.

Deuterated Analogues for Metabolic Tracing

Deuterium (B1214612) (²H) is a stable isotope of hydrogen that can be incorporated into the this compound molecule. The synthesis of deuterated analogues can be achieved by using deuterated reagents at specific steps of the synthesis. For example, a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be used to introduce deuterium atoms. unimi.it

Once administered, the metabolic fate of the deuterated compound can be tracked using techniques like mass spectrometry. nih.gov This allows researchers to follow the distribution and excretion of the glucuronide and its metabolites, providing insights into its in vivo behavior. unimi.it The low natural abundance of deuterium makes it an excellent tracer with minimal background signal. nih.gov

Carbon-13 and Nitrogen-15 Labeling for Mechanistic Studies

The stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are powerful tools for elucidating reaction mechanisms and metabolic pathways. nih.govgenscript.com By strategically incorporating these isotopes into the this compound structure, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to pinpoint which bonds are broken and formed during metabolic transformations. nih.govnih.gov

For instance, ¹³C-labeling of the glucuronic acid moiety or the phenacetin (B1679774) backbone can help determine the fate of these different parts of the molecule. nih.gov Similarly, ¹⁵N-labeling of the nitrogen atom in the hydroxamic acid group can provide specific information about the reactions occurring at this site. The synthesis of these labeled compounds often involves starting with commercially available ¹³C- or ¹⁵N-labeled precursors and carrying them through the synthetic sequence. nih.gov

Purification and Characterization Methodologies for Synthetic Compounds

After synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, byproducts, and residual reagents. Therefore, rigorous purification and characterization are essential to obtain a pure sample for further studies.

Purification is commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for separating the target compound from impurities. nih.govontosight.ai Preparative HPLC can be used to isolate larger quantities of the purified glucuronide. nih.gov Other techniques like filtration through materials such as Celite can be used to remove solid catalysts or byproducts. nih.gov

Characterization involves the use of various analytical methods to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS) provides information about the molecular weight of the compound, confirming the successful conjugation of the glucuronic acid to N-hydroxyphenacetin. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for elucidating the precise structure of the molecule. ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework, while advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and ROESY can be used to confirm the point of attachment of the glucuronic acid and the stereochemistry of the glycosidic bond. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for both the quantification and identification of the synthesized compound in a single analysis. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations of N-Hydroxyphenacetin Glucuronide

Chromatographic techniques are central to the analysis of this compound, enabling its separation from a complex mixture of endogenous and exogenous compounds prior to detection. The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of drug metabolites, including glucuronide conjugates. ontosight.ai When analyzing this compound, reversed-phase HPLC is typically utilized. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the relatively polar glucuronide from the less polar parent drug, phenacetin (B1679774), and its other metabolites. The use of an acidic modifier, such as formic acid or acetic acid, in the mobile phase helps to improve peak shape and ionization efficiency for subsequent mass spectrometry detection.

To improve upon the speed and resolution of traditional HPLC, Ultra-Performance Liquid Chromatography (UPLC) systems are increasingly used. UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates and pressures, resulting in significantly faster analysis times and sharper, more resolved peaks. For glucuronide analysis, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a rapid and sensitive method suitable for high-throughput screening in metabolic studies. nih.gov A typical UPLC method for a glucuronide conjugate might involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, often with an ammonium (B1175870) acetate (B1210297) buffer. nih.gov

Table 1: Example Chromatographic Conditions for Glucuronide Analysis This table presents typical starting parameters for method development based on common practices for analyzing glucuronide conjugates.

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |

| Elution Type | Gradient | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.5 mL/min |

| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |

Glucuronidation introduces a chiral center from the glucuronic acid moiety, which can result in the formation of diastereomers if the aglycone (N-hydroxyphenacetin) itself is chiral or has a prochiral center. While the potential for stereoisomers of this compound exists, the application of chiral chromatography for the specific purpose of separating these stereoisomers is not extensively documented in the primary scientific literature. Such analysis would be necessary to investigate potential differences in the biological activity or clearance of individual stereoisomers.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details through fragmentation, and highly sensitive quantification. ontosight.ai

The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the analyte molecules in the liquid phase into gas-phase ions. For glucuronide conjugates, Electrospray Ionization (ESI) is a very common and effective technique. nih.gov ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in positive ion mode or, more commonly for glucuronides, deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) is another viable option. nih.gov While ESI can sometimes suffer from ion suppression in complex biological matrices like plasma or urine, APCI can be less susceptible to these effects in certain applications. nih.gov The choice between ESI and APCI depends on the specific analyte, the matrix, and the desired sensitivity. For this compound, ESI operating in negative ion mode is generally preferred due to the acidic nature of the glucuronic acid moiety, which readily loses a proton.

Tandem Mass Spectrometry (MS/MS) is crucial for the definitive identification and quantification of this compound. In an MS/MS experiment, the deprotonated molecule (precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique fingerprint that confirms the structure of the molecule.

A hallmark of glucuronide fragmentation in negative ion mode is the characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.gov This specific neutral loss is a powerful tool for screening biological samples for the presence of glucuronide conjugates. nih.gov The fragmentation of the this compound precursor ion would therefore be expected to yield a prominent product ion corresponding to the deprotonated N-hydroxyphenacetin aglycone. Further fragmentation of this aglycone can provide additional structural confirmation. This specificity allows for the development of highly selective quantitative assays using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Table 2: Predicted MS/MS Fragmentation Data for this compound Based on the known fragmentation patterns of glucuronide conjugates.

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion [M-H]⁻ | m/z 370.12 | Calculated |

| Characteristic Neutral Loss | 176.03 Da (Glucuronic Acid) | nih.gov |

| Primary Product Ion [Aglycone-H]⁻ | m/z 194.09 (N-hydroxyphenacetin) | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including drug metabolites. nih.gov It provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of identity and structure.

For this compound, NMR would be crucial for:

Confirming the site of glucuronidation: NMR can distinguish between different isomers, for example, confirming that the glucuronic acid moiety is attached to the N-hydroxy group rather than a position on the aromatic ring.

Verifying the stereochemistry of the glycosidic bond.

Characterizing degradation products: As this compound is known to be unstable, NMR can help identify the structures of the various compounds it breaks down into. nih.gov

Studies on related phenacetin metabolites have demonstrated the power of this technique. For example, ¹H-NMR spectroscopy was used to analyze urine from a human volunteer who had taken acetyl-labeled phenacetin. The analysis confirmed the structure of metabolites like acetaminophen (B1664979) glucuronide and revealed that a significant portion had undergone futile deacetylation, a finding critical to understanding the drug's metabolic pathway. nih.gov The combination of HPLC with MS and NMR (HPLC-MS-SPE-NMR) provides a powerful platform for isolating and identifying metabolites from complex mixtures, a strategy directly applicable to the study of this compound. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Metabolite Research

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern metabolite research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like glucuronide conjugates.

LC-MS/MS in the Study of this compound:

LC-MS/MS offers high sensitivity and selectivity for detecting and quantifying drug metabolites in complex biological matrices. researchgate.net In the context of phenacetin metabolism, LC-MS/MS methods have been developed to measure phenacetin and its primary metabolites, such as acetaminophen and its glucuronide and sulfate (B86663) conjugates, in human serum and urine. researchgate.net

The analysis of this compound itself presents a challenge due to its instability. Research indicates that it slowly rearranges to form reactive intermediates, such as N-acetyl-p-benzoquinone imine. nih.gov An LC-MS/MS method would be invaluable for monitoring the disappearance of the parent glucuronide and the appearance of its breakdown products in real-time during in vitro incubations. A typical LC-MS/MS analysis would utilize Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, providing excellent specificity and reducing matrix interference. researchgate.net

GC-MS in Metabolite Research:

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, but it is generally used for volatile and thermally stable compounds. To analyze non-volatile compounds like glucuronides, a derivatization step is required to make them amenable to gas chromatography. While there are predicted GC-MS spectra for related glucuronide compounds, this technique is less direct than LC-MS/MS for this compound due to the need for derivatization and the compound's inherent thermal lability, which could cause degradation in the hot GC inlet. hmdb.ca

Method Validation Parameters for this compound Analysis in vitro

Validating an analytical method ensures its reliability for its intended purpose. For the in vitro analysis of this compound, method validation would need to address the compound's instability in addition to standard parameters. Key validation parameters, typically following regulatory guidelines, would include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as other metabolites, the parent drug, and matrix components. This is often assessed by analyzing blank matrix samples and samples spiked with potentially interfering compounds.

Linearity and Range: The range of concentrations over which the method is accurate and precise. This is determined by analyzing calibration standards at several concentration levels. For related phenacetin metabolites, linear ranges of 0.2-50 µg/mL have been reported. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. These are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples), with acceptance criteria often set at ±15% (or ±20% at the lower limit of quantification). researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. researchgate.net

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can suppress or enhance the signal. This is a critical parameter in mass spectrometry-based assays. researchgate.net

Extraction Recovery: The efficiency of the extraction process, determined by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. researchgate.net

Stability: This is a particularly crucial parameter for this compound. Stability must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sampling. This includes:

In-incubation stability: Assessing degradation in the in vitro test system over the course of the experiment. The known half-life of approximately 8.7 hours for this compound highlights the importance of this. nih.gov

Bench-top stability: Stability at room temperature.

Freeze-thaw stability: Stability after repeated freezing and thawing cycles.

Long-term storage stability: Stability under frozen conditions (-20°C or -80°C). researchgate.net

The table below summarizes typical validation parameters for an LC-MS/MS method for a related phenacetin metabolite, which would be analogous for this compound analysis.

| Validation Parameter | Typical Specification | Reference |

| Linearity (r) | > 0.99 | researchgate.net |

| Accuracy | 85% - 115% (80% - 120% at LLOQ) | researchgate.netresearchgate.net |

| Precision (CV%) | < 15% (< 20% at LLOQ) | researchgate.netresearchgate.net |

| Extraction Recovery | Consistent and reproducible | researchgate.net |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) | researchgate.net |

| Stability | Analyte stable for expected duration of handling and storage | researchgate.net |

Mechanistic Investigations of N Hydroxyphenacetin Glucuronide in Biological Systems in Vitro and Cellular Focus

Role in Cellular Signaling Pathways (in vitro models)

The interaction of N-hydroxyphenacetin glucuronide with cellular components can trigger a cascade of signaling events, primarily as a response to cellular stress. Its reactivity as a metabolite is a key determinant of its biological effects.

This compound is considered a reactive metabolite. nih.gov The N-O-glucuronide linkage can be unstable under certain physiological conditions, potentially leading to the formation of a highly reactive nitrenium ion. This electrophilic intermediate can covalently bind to cellular macromolecules, including enzymes, thereby altering their function.

In vitro studies on related N-arylhydroxamic acid glucuronides have demonstrated their ability to arylate proteins. While direct studies on this compound's effect on specific oxidative stress enzymes are not extensively detailed in publicly available literature, its inherent reactivity suggests a potential for such interactions. Enzymes that are critical for managing oxidative stress, such as catalase and superoxide (B77818) dismutase, rely on specific structural conformations and active site integrity for their function. The covalent modification by a reactive metabolite like that derived from this compound could lead to their inactivation or altered activity.

Table 1: Potential Modulatory Effects of this compound on Oxidative Stress Enzymes (Hypothetical In Vitro Effects)

| Enzyme | Potential Effect | Postulated Mechanism |

| Catalase | Inhibition | Covalent modification of the enzyme structure, leading to reduced catalytic efficiency in decomposing hydrogen peroxide. |

| Superoxide Dismutase (SOD) | Inhibition | Arylation of critical amino acid residues in the active site, impairing the dismutation of superoxide radicals. |

| Glutathione (B108866) Peroxidase (GPx) | Inhibition | Depletion of the glutathione (GSH) cofactor or direct covalent modification of the enzyme. |

This table is illustrative and based on the known reactivity of N-O-glucuronides. Specific experimental data for this compound is limited.

The cellular stress induced by reactive metabolites often triggers adaptive responses, including the upregulation of genes encoding for detoxification and antioxidant enzymes. A central regulator of this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

While direct evidence for this compound as a potent Nrf2 activator is not well-documented, it is plausible that the electrophilic stress generated from its breakdown could activate the Nrf2-ARE pathway. nih.gov This would lead to the increased expression of Phase II detoxification enzymes and antioxidant proteins.

Table 2: Potential Gene Expression Changes in Response to this compound-Induced Stress (In Vitro Models)

| Gene | Encoded Protein | Potential Response | Regulatory Pathway |

| GSTA1 | Glutathione S-transferase Alpha 1 | Upregulation | Nrf2-ARE |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Upregulation | Nrf2-ARE |

| HMOX1 | Heme Oxygenase-1 | Upregulation | Nrf2-ARE |

| GCLC | Glutamate-cysteine ligase catalytic subunit | Upregulation | Nrf2-ARE |

This table outlines a potential cellular response based on established mechanisms of xenobiotic-induced stress. Direct experimental verification for this compound is needed.

Oxidative Stress Induction and Antioxidant Defense Modulation (in vitro studies)

The formation of this compound is a critical step in the metabolic pathway that can lead to oxidative stress. The instability of this N-O-glucuronide is a key factor in its toxicity. nih.gov

In vitro experiments with isolated rat hepatocytes have shown that N-hydroxyphenacetin is rapidly metabolized. nih.gov The formation of its glucuronide conjugate is a major pathway. The subsequent breakdown of this compound can generate reactive species that disrupt the cellular redox balance. This can lead to the depletion of cellular antioxidants, most notably glutathione (GSH). nih.gov GSH is a critical nucleophile that can detoxify electrophilic metabolites through conjugation. A significant decrease in the cellular GSH pool would leave the cell vulnerable to damage from reactive oxygen species (ROS) and other electrophiles.

The reactive intermediates formed from this compound can also initiate lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to cellular damage. nih.gov While direct studies measuring lipid peroxidation specifically by the glucuronide are scarce, the known toxicity of its parent compound, N-hydroxyphenacetin, in hepatocytes suggests that such mechanisms are plausible. nih.gov

Table 3: In Vitro Indicators of Oxidative Stress and Antioxidant Modulation by N-Hydroxyphenacetin Metabolites

| Parameter | Observed or Potential In Vitro Effect | Implication |

| Intracellular Glutathione (GSH) Levels | Depletion | Reduced capacity to neutralize reactive electrophiles and ROS. nih.gov |

| Reactive Oxygen Species (ROS) Production | Increase | Direct oxidative damage to proteins, lipids, and DNA. |

| Lipid Peroxidation (e.g., Malondialdehyde formation) | Increase | Compromised membrane integrity and function. nih.gov |

| Covalent Binding to Proteins | Presence of adducts | Altered protein function and potential for immune response initiation. |

Data in this table is based on studies of N-hydroxyphenacetin and the general reactivity of its metabolites.

Comparative Metabolism and Species Specific Glucuronidation Profiles in Vitro Models

In Vitro Studies on N-Hydroxyphenacetin Glucuronide Formation Across Species

In vitro models are indispensable tools for elucidating the metabolic pathways of chemical compounds. Studies utilizing liver microsomes, hepatocytes, and recombinant UGT enzymes have provided significant insights into the species-dependent nature of N-hydroxyphenacetin glucuronidation.

Liver Microsome and Hepatocyte Studies

Liver microsomes, which are vesicles of the endoplasmic reticulum, and intact hepatocytes are the most commonly used in vitro systems to study drug metabolism. They contain a rich complement of drug-metabolizing enzymes, including UGTs.

Research has demonstrated marked species differences in the rate of this compound formation in liver microsomes. For instance, studies comparing human and various animal species' liver microsomes have revealed that the efficiency of this conjugation reaction can vary significantly. helsinki.fi While N-glucuronidation of some compounds is efficient in humans, the corresponding rates in rat, mouse, guinea-pig, rabbit, dog, and monkey liver microsomes can be considerably lower. helsinki.fi This highlights the potential for certain animal models to underpredict the extent of N-glucuronidation in humans.

The use of pore-forming agents like alamethicin (B1591596) in microsomal incubations is a common practice to overcome the latency of UGT enzymes, ensuring maximal enzyme activity is measured. xenotech.comnih.gov This is crucial for obtaining accurate kinetic parameters. The active site of UGTs is located within the lumen of the endoplasmic reticulum, and disrupting the microsomal membrane allows for better access of the substrate and the co-substrate, UDP-glucuronic acid (UDPGA), to the enzyme. nih.govnih.gov

Hepatocytes, being intact cells, offer a more physiologically relevant model as they retain the cellular architecture and cofactor balance. Studies with hepatocytes have corroborated the findings from microsomal experiments, showing that the levels of multiple UGT enzyme forms are critical in determining the rate of glucuronide formation in the intact cell. nih.gov For example, the induction of specific UGT isoforms by compounds like 3-methylcholanthrene (B14862) or phenobarbital (B1680315) leads to enhanced glucuronidation of their respective substrates in isolated hepatocytes. nih.gov

A comparative study on the glucuronidation of diclofenac, another xenobiotic, in liver microsomes from humans, rats, monkeys, mice, and dogs showed significant interspecies differences in kinetic parameters such as Vmax and Km. mdpi.com Such variability is also anticipated for N-hydroxyphenacetin glucuronidation.

| Species | In Vitro System | Key Findings |

| Human | Liver Microsomes | Efficient N-glucuronidation observed for various compounds. helsinki.fi |

| Rat | Liver Microsomes | Often show lower N-glucuronidation rates compared to humans. helsinki.fi |

| Mouse | Liver Microsomes | Species-specific differences in glucuronidation kinetics. mdpi.com |

| Dog | Liver Microsomes | Variable N-glucuronidation capacity. helsinki.firesearchgate.net |

| Monkey | Liver Microsomes | Can exhibit unique glucuronidation profiles, sometimes differing from humans. researchgate.netnih.gov |

Recombinant UGT Enzyme Systems

To pinpoint the specific UGT isoforms responsible for a metabolic reaction, researchers utilize recombinant enzyme systems. bioivt.com These systems express a single, specific human UGT isoform, allowing for the direct assessment of its catalytic activity towards a substrate.

Studies with recombinant human UGTs have been instrumental in identifying the key enzymes involved in N-glucuronidation. While UGT1A4 has been traditionally considered a primary enzyme for N-glucuronidation, research has revealed the significant contribution of other isoforms, such as UGT2B10. helsinki.fihyphadiscovery.com For some substrates, UGT2B10 can be the major enzyme responsible for N-glucuronidation in the human liver. helsinki.fi

The use of recombinant UGTs helps in understanding the often complex kinetics of glucuronidation, which can involve multiple enzymes with different affinities (Km) and capacities (Vmax) for the same substrate. helsinki.fi For example, one UGT isoform might be a high-affinity, low-capacity enzyme, while another could be a low-affinity, high-capacity enzyme for the same compound. helsinki.fi

Species Differences in UGT Isoform Expression and Activity Relevant to Glucuronidation

The observed species differences in N-hydroxyphenacetin glucuronidation are largely attributable to variations in the expression and activity of UGT isoforms across species. The UGT superfamily of enzymes is diverse, with 19 known human UGTs categorized into the UGT1 and UGT2 families, which are primarily responsible for drug metabolism. springernature.comcriver.com

A significant point of divergence is that rodents lack a direct homolog of the human UGT1A4 gene, an enzyme known for its role in N-glucuronidation. hyphadiscovery.com This genetic difference can lead to a significant underestimation of N-glucuronidation clearance in humans when relying solely on rodent models.

The interspecies variability in N-glucuronidation is particularly pronounced for certain chemical classes, including aromatic N-heterocycles. hyphadiscovery.com This underscores the importance of selecting appropriate animal models in preclinical drug development, especially for compounds where N-glucuronidation is a major metabolic pathway.

Implications of Comparative Metabolic Profiles for in vitro to in vivo Extrapolation (mechanistic)

The ultimate goal of in vitro metabolism studies is to predict the in vivo pharmacokinetic behavior of a compound in humans. This process, known as in vitro to in vivo extrapolation (IVIVE), relies on the accurate determination of in vitro metabolic parameters and appropriate scaling factors. nih.govyoutube.com

The species-specific differences in N-hydroxyphenacetin glucuronidation have significant mechanistic implications for IVIVE. The complexities of glucuronidation, such as enzyme latency in microsomes and the involvement of multiple UGT isoforms, can complicate the direct extrapolation of in vitro clearance data to the in vivo situation. nih.gov

Several key factors must be considered for a more accurate IVIVE:

Choice of In Vitro System: While microsomes are a standard tool, hepatocytes may provide a more reliable prediction of in vivo clearance for compounds undergoing extensive glucuronidation, as they better reflect the cellular environment. nih.gov

Species Selection: The significant interspecies differences in UGT expression and activity necessitate careful selection of animal models. For compounds primarily metabolized by UGT1A4 in humans, rodent models may not be appropriate. hyphadiscovery.com

Enzyme Kinetics: A thorough understanding of the kinetics of glucuronidation, including the identification of the specific UGT isoforms involved and their respective contributions, is crucial. This information helps in building more robust and mechanistic pharmacokinetic models.

Scaling Factors: Accurate scaling of in vitro data requires appropriate physiological and enzymatic scaling factors, which can also exhibit species differences. youtube.com

Future Directions and Research Perspectives

Development of Advanced In Vitro Models for Studying N-Hydroxyphenacetin Glucuronide

Traditional two-dimensional (2D) cell culture systems often fail to replicate the complex microenvironment and intercellular interactions of in vivo tissues, limiting their predictive value in metabolic studies. nih.gov The development of advanced three-dimensional (3D) models represents a significant step toward bridging the gap between preclinical research and human physiological reality. nih.gov

Organ-on-a-Chip Technologies for Metabolic and Mechanistic Studies

Organ-on-a-chip (OOC) platforms are microfluidic devices that culture living cells in continuously perfused, micrometer-sized chambers to simulate the activities of human organs. nih.govresearchgate.net These systems can recreate the tissue and organ-level physiology, offering a more accurate way to study drug metabolism and pharmacokinetics. nih.gov For this compound, a "liver-on-a-chip" could be instrumental. By co-culturing human hepatocytes and other relevant liver cells, researchers can establish a microphysiological system that mimics the metabolic processes leading to the formation of this compound from its parent compound, phenacetin (B1679774).

Such a model would allow for the detailed investigation of:

The precise kinetics of glucuronidation.

The influence of physiological shear stress and cell-cell interactions on metabolic rates. nih.gov

The potential for inter-organ interactions by connecting the liver chip to other organ models, such as a "kidney-on-a-chip," to study the subsequent distribution and excretion of the glucuronide metabolite. nih.govresearchgate.net

3D Cell Culture Models for Enhanced Physiological Relevance

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant microenvironment compared to traditional 2D cultures. nih.gov These models better represent the natural conditions experienced by cells within tissues, improving the assessment of drug disposition and pharmacokinetics. nih.govnih.gov By growing liver cells as 3D spheroids, researchers can achieve a state of higher functional stability that more closely mimics the in vivo liver. nih.gov This enhanced physiological relevance is crucial for accurately studying the formation and potential bioactivity of this compound. The use of scaffolds, such as Matrigel, can further provide a realistic extracellular matrix, supporting complex cellular interactions that influence metabolic pathways. nih.gov

| Model Type | Application for this compound Study | Potential Advantages |

| Organ-on-a-Chip | Real-time analysis of metabolic formation and clearance under fluid flow. | Mimics physiological shear stress; allows for multi-organ interaction studies. nih.govresearchgate.net |

| Spheroids | High-throughput screening of factors influencing glucuronidation. | More representative of in vivo cell-cell interactions than 2D cultures. |

| Organoids | Investigation of genetic and disease-state effects on metabolite formation. | Can be derived from patient stem cells for personalized medicine research. nih.gov |

Integration of Omics Technologies (Metabolomics, Proteomics)

Omics technologies provide a global, unbiased view of the molecular landscape within a biological system. Integrating metabolomics and proteomics is essential for a comprehensive understanding of the biochemical impact of this compound.

Untargeted Metabolomics for Uncovering Novel Metabolites

Untargeted metabolomics uses high-resolution mass spectrometry to simultaneously measure thousands of small molecules in a biological sample, providing a comprehensive snapshot of the metabolome. nih.gov This hypothesis-generating approach is ideal for discovering previously uncharacterized metabolic pathways. nih.gov By applying untargeted metabolomics to samples from in vitro or in vivo systems exposed to phenacetin, researchers could identify novel, downstream metabolites of this compound. This could reveal further biotransformation pathways that may have biological significance. Recent studies in other areas have successfully used this technique to identify novel disease-associated metabolites, demonstrating its power in uncovering new biochemical insights. nih.gov

Proteomic Analysis of Protein Adducts

Reactive metabolites can covalently bind to proteins, forming adducts that may alter protein function and contribute to toxicity. nih.gov Proteomics, particularly using mass spectrometry, is a powerful tool for identifying these adducts. nih.govresearchgate.net While this compound itself is generally considered a stable, detoxification product, its precursor, N-hydroxyphenacetin, is a reactive intermediate. nih.gov Advanced proteomic workflows can perform "open-mass searches" to identify peptides with unexpected mass shifts, indicating the presence of a covalently bound molecule without prior knowledge of the adduct's specific mass. researchgate.netbiorxiv.org This approach could be applied to proteomes from systems metabolizing phenacetin to definitively identify and locate protein adducts formed by its reactive metabolites, providing critical mechanistic insights into potential toxicity pathways. nih.gov

| Omics Technology | Research Application for this compound | Information Gained |

| Untargeted Metabolomics | Analysis of biological fluids and cell lysates after exposure to parent compound. | Discovery of novel downstream or related metabolites; pathway perturbation analysis. nih.govnih.gov |

| Proteomics | Identification of proteins covalently modified by reactive precursors of the glucuronide. | Pinpointing specific protein targets of reactive metabolites; understanding mechanisms of toxicity. researchgate.netbiorxiv.org |

Computational Modeling and In Silico Approaches

Computational, or in silico, methods are becoming indispensable in modern drug discovery and metabolism research, offering predictive power that can save time and resources. researchgate.netnih.gov These approaches use computer simulations and modeling to predict the physicochemical and biological properties of molecules. patheon.com

For this compound, computational tools can be applied in several ways:

Molecular Docking: This technique can predict how the metabolite might interact with various proteins, such as transporters or enzymes. By simulating the binding pose and affinity, researchers can generate hypotheses about its potential for biological interactions or further metabolism. imrpress.com

ADME-PK Modeling: Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) models can be used to simulate the fate of this compound in the body. patheon.com By inputting known physicochemical properties, these models can predict its distribution, half-life, and clearance, guiding the design of future in vivo studies.

Quantum Mechanics (QM) Methods: While computationally intensive, QM methods can provide highly detailed information about the electronic structure of this compound, helping to understand its intrinsic reactivity and stability. imrpress.com

These in silico approaches, when used in conjunction with experimental data, can accelerate research by prioritizing experiments and providing a theoretical framework for interpreting results. patheon.com

Molecular Docking of N-Hydroxyphenacetin to UGTs

Future research endeavors are likely to focus on the application of computational methods, such as molecular docking, to better understand the interaction between N-Hydroxyphenacetin and UDP-glucuronosyltransferases (UGTs). UGTs are a superfamily of enzymes responsible for glucuronidation, a major pathway in the metabolism of many drugs and xenobiotics. nih.gov Molecular docking simulations could provide valuable insights into the binding orientation and affinity of N-Hydroxyphenacetin within the active site of various UGT isoforms.

A significant challenge in this area is the lack of complete crystal structures for the N-terminal domain of mammalian UGTs, which is responsible for substrate binding. nih.gov However, homology modeling has been employed to create in silico models of UGT enzymes. researchgate.net These models can be used to perform docking studies to predict the binding of acceptor substrates. nih.gov For instance, molecular docking has been utilized to understand the interaction of 7-hydroxycoumarin and its derivatives with a UGT1A10 model, successfully placing the substrate's hydroxyl group near the catalytic site. nih.gov A similar approach for N-Hydroxyphenacetin could help identify the key amino acid residues involved in its recognition and catalysis by specific UGT isoforms. This, in turn, would aid in predicting which UGTs are primarily responsible for its glucuronidation.

Predictive Models for Glucuronidation Pathways

The development and refinement of predictive models for glucuronidation pathways represent a critical area for future research. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, including its metabolic fate. nih.govmdpi.com These models have the potential to predict the likelihood of a compound undergoing glucuronidation and even the specific site of conjugation. nih.gov

For N-Hydroxyphenacetin, QSAR models could be developed by analyzing a dataset of structurally similar compounds with known glucuronidation profiles. By identifying key molecular descriptors that influence the interaction with UGT enzymes, these models could predict the efficiency and regioselectivity of N-Hydroxyphenacetin's glucuronidation. The application of such in silico tools in the early stages of drug development can help in screening large libraries of compounds and identifying those with potentially unfavorable metabolic profiles. mdpi.com However, the complexity of drug metabolism, which often involves multiple competing pathways, presents a challenge to the predictive accuracy of these models. nih.gov Integrated approaches that combine QSAR with other in silico methods, such as toxicogenomics, may offer improved predictive power for complex endpoints like hepatotoxicity. nih.gov

Elucidating the Full Metabolic Fate of this compound

The N-O glucuronide of N-hydroxyphenacetin is not a stable, terminal metabolite. Instead, it can slowly rearrange to form reactive metabolites. nih.govnih.gov A key reactive intermediate formed from the rearrangement of this compound is believed to be N-acetyl-p-benzoquinone imine (NAPQI). nih.govsemanticscholar.org This highly reactive electrophile can have several subsequent fates:

Covalent binding to cellular proteins: This can lead to cellular dysfunction and toxicity. nih.govnih.gov

Reaction with glutathione (B108866) (GSH): This results in the formation of an acetaminophen-glutathione conjugate, a detoxification pathway. nih.govnih.gov

Reduction to acetaminophen (B1664979): Ascorbate can reduce NAPQI back to acetaminophen. nih.govnih.gov

Hydrolysis to acetamide. nih.govnih.gov

N-Hydroxyphenacetin itself is rapidly metabolized to its conjugates, as well as to paracetamol (acetaminophen), phenacetin, and phenetidine. nih.gov A significant portion of its metabolites, however, remains unaccounted for, indicating that further research is needed to identify all downstream products. nih.gov Studies in rats have shown that after administration of N-Hydroxyphenacetin, a portion is excreted in the urine unchanged (partly conjugated), along with phenacetin, 4-acetamidophenol, and 2-hydroxyphenacetin. nih.gov The identification of these various metabolites underscores the complexity of N-Hydroxyphenacetin's metabolic pathway.

Contribution of this compound Research to Understanding Drug-Induced Injury Mechanisms (at a cellular/molecular level)

Research on this compound has significantly contributed to the understanding of the molecular mechanisms underlying drug-induced injury, particularly hepatotoxicity. The key contribution lies in the demonstration that a phase II metabolite (a glucuronide conjugate), which is often considered a detoxification product, can act as a stable transport form for a reactive precursor that can later be converted to a toxic species.

The formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), from this compound is a pivotal finding. nih.govsemanticscholar.org NAPQI is a well-known hepatotoxic metabolite of acetaminophen. nih.govmedscape.com Its ability to deplete cellular glutathione stores and covalently bind to cellular macromolecules, particularly mitochondrial proteins, is a critical event in the initiation of liver cell injury. nih.govnih.gov This process can lead to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death. nih.govnih.gov

The study of this compound has thus provided a clear example of metabolic activation, where the initial drug (phenacetin) is converted into a series of metabolites, with the glucuronide conjugate playing a crucial role in the generation of the ultimate toxicant. This concept has broader implications for understanding idiosyncratic drug reactions, where metabolic activation to reactive metabolites is often a key initiating event. The insights gained from N-Hydroxyphenacetin research have reinforced the importance of thoroughly investigating the metabolic pathways of new drug candidates, including the potential for their phase II metabolites to contribute to toxicity.

Q & A

Basic: What analytical methods are recommended for quantifying N-Hydroxyphenacetin glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide conjugates in biological samples. Key considerations include:

- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the glucuronide from urine or plasma .

- Chromatography : Optimize reverse-phase columns (e.g., C18 or phenyl-hexyl) with gradient elution to separate this compound from matrix interferences .

- Mass detection : Employ negative-ion electrospray ionization (ESI) for glucuronides, monitoring specific transitions (e.g., precursor → aglycone fragment) .

- Validation : Include stability tests under storage conditions (-20°C for ≤4 months) and account for urinary creatinine normalization to mitigate variability .

Advanced: How to design experiments to study metabolic activation pathways of this compound?

To investigate reactive intermediate formation:

- In vitro models : Use hepatic microsomes or recombinant UDP-glucuronosyltransferases (UGTs) to assess conjugation. Co-incubate with sulfotransferase inhibitors (e.g., pentachlorophenol) to isolate glucuronidation pathways .

- Covalent binding assays : Incubate radiolabeled this compound with albumin or glutathione (GSH) to trap reactive metabolites like N-acetyl-p-benzoquinoneimine. Quantify adducts via scintillation counting or LC-MS .

- Buffer selection : Avoid phosphate buffers, which can artifactually generate 3-hydroxyphenacetin phosphate. Use Tris buffer with ascorbic acid to stabilize intermediates .

Basic: What are the key stability considerations for handling this compound in laboratory settings?

- Temperature : Store at -80°C in anhydrous DMSO or methanol to prevent hydrolysis. Avoid freeze-thaw cycles .

- pH : Decomposition accelerates at neutral or alkaline pH. Maintain acidic conditions (pH 4–5) during extraction .

- Half-life monitoring : Under physiological conditions (37°C, pH 7.4), the glucuronide has a half-life of ~9 hours. Include stabilizers like bovine serum albumin (BSA) to slow degradation .

Advanced: How to resolve contradictory data on reactive metabolite formation from this compound?

Conflicting results often arise from competing decomposition pathways. Mitigate this by:

- Isotopic labeling : Synthesize deuterated or ¹⁴C-labeled glucuronide to track specific intermediates via high-resolution MS .

- Time-course studies : Profile metabolites at multiple timepoints (0–24 hrs) to distinguish primary (e.g., acetaminophen) vs. secondary (e.g., acetamide) products .

- Computational modeling : Use Bayesian analysis or Markov chain Monte Carlo (MCMC) simulations to quantify flux through competing pathways (e.g., hydrolysis vs. redox cycling) .

Basic: What enzymatic systems are involved in the conjugation of N-Hydroxyphenacetin?

- UGT isoforms : Human UGT1A6 and UGT1A9 are primarily responsible for N-O-glucuronidation. Confirm activity using recombinant enzyme assays .

- Species differences : Rodent liver microsomes exhibit higher glucuronidation rates than humans, necessitating cross-species validation .

- Co-factor requirements : Supplement with uridine 5′-diphosphoglucuronic acid (UDPGA) in vitro to maintain enzymatic activity .

Advanced: How to optimize synthesis protocols for this compound?

- Glycosylation strategies : Use protected glucuronic acid donors (e.g., trichloroacetimidates) and BF₃·OEt₂ catalysis for stereoselective coupling to N-Hydroxyphenacetin .

- Purification : Employ preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium acetate) to resolve anomeric mixtures .

- Stability testing : Validate synthetic batches via accelerated degradation studies (40°C/75% RH) to ensure compliance with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.